9-Deschloro-9-bromo-beclomethasone dipropionate
CAS No.: 52092-14-5
Cat. No.: VC0192714
Molecular Formula: C28H37BrO7
Molecular Weight: 565.51
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52092-14-5 |
---|---|
Molecular Formula | C28H37BrO7 |
Molecular Weight | 565.51 |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Standard InChI | InChI=1S/C28H37BrO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |
SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)OC(=O)CC |
Introduction
Chemical Identity and Properties
Chemical Identification
Property | Value | Reference |
---|---|---|
Molecular Formula | C28H37BrO7 | |
Molecular Weight | 565.49 g/mol | |
Physical Form | Solid (neat) | |
Standard Purity | >95% (HPLC) | |
Storage Conditions | Freeze (-20°C) | |
Shipping Conditions | Ambient |
Structural Characteristics
Core Structure
The compound maintains the core structure of beclomethasone dipropionate, which contains several key functional groups that contribute to its pharmacological activity. The fundamental steroid nucleus includes a 1,2-double bond and hydroxyl groups at specific positions that are critical for receptor binding . The replacement of chlorine with bromine at position 9 constitutes the defining structural modification of this particular derivative.
Beclomethasone dipropionate itself contains several key functional features, including the 1,2-double bond, 11 beta-hydroxyl group, and 16 Beta-methyl group, along with two propionic acid ester groups at positions 17 and 21 . These dipropionic acid ester groups enhance steroidal lipophilicity, contributing to improved tissue penetration and reduced metabolic degradation . The 9-Deschloro-9-bromo derivative maintains these key functional groups while introducing the bromine modification.
Structure-Property Relationships
Pharmaceutical Significance
Role as a Reference Standard
Analytical Applications
Detection and Quantification Methods
Research Applications
Structure-Activity Relationship Studies
Halogenated derivatives such as 9-Deschloro-9-bromo-beclomethasone dipropionate are valuable in structure-activity relationship (SAR) studies, which investigate how specific structural modifications affect biological activity. By comparing the properties and activities of beclomethasone dipropionate with its brominated analog, researchers can gain insights into the role of the halogen substituent at position 9 in determining receptor binding affinity, anti-inflammatory potency, and other pharmacological parameters.
Metabolic Studies
The bromine substituent may influence the metabolic stability and biotransformation pathways of the compound compared to the chlorinated parent drug. Research into such metabolic differences can provide valuable information for drug development and optimization, potentially leading to derivatives with improved pharmacokinetic profiles or reduced side effects.
Comparative Analysis with Beclomethasone Dipropionate
Structural Comparison
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